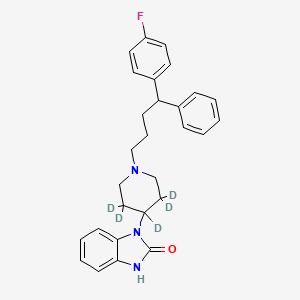

Desfluoro Pimozide-d5

Description

Desfluoro Pimozide-d5 is a deuterium-labeled analog of Desfluoro Pimozide, a derivative of the antipsychotic drug Pimozide. This compound is chemically defined as C28H25D5FN3O with a molecular weight of 448.59 g/mol . The "d5" designation indicates the substitution of five hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is strategically employed to enhance metabolic stability and facilitate pharmacokinetic studies using mass spectrometry . This compound is utilized as a reference standard in analytical chemistry to quantify impurities and metabolites in pharmaceutical formulations .

Properties

Molecular Formula |

C28H30FN3O |

|---|---|

Molecular Weight |

448.6 g/mol |

IUPAC Name |

3-[3,3,4,5,5-pentadeuterio-1-[4-(4-fluorophenyl)-4-phenylbutyl]piperidin-4-yl]-1H-benzimidazol-2-one |

InChI |

InChI=1S/C28H30FN3O/c29-23-14-12-22(13-15-23)25(21-7-2-1-3-8-21)9-6-18-31-19-16-24(17-20-31)32-27-11-5-4-10-26(27)30-28(32)33/h1-5,7-8,10-15,24-25H,6,9,16-20H2,(H,30,33)/i16D2,17D2,24D |

InChI Key |

PVCIEUVRTMSCLG-NHJBUNNOSA-N |

Isomeric SMILES |

[2H]C1(CN(CC(C1([2H])N2C3=CC=CC=C3NC2=O)([2H])[2H])CCCC(C4=CC=CC=C4)C5=CC=C(C=C5)F)[2H] |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=CC=C4)C5=CC=C(C=C5)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desfluoro Pimozide-d5 involves the incorporation of deuterium atoms into the Desfluoro Pimozide molecule. This process typically includes the use of deuterated reagents and solvents under controlled conditions to ensure the selective introduction of deuterium atoms. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. It involves the use of specialized equipment and facilities to handle deuterated compounds safely and efficiently. The production process is designed to meet stringent quality control standards to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Reaction Optimization and Catalytic Effects

The synthesis benefits from potassium iodide (KI) as a catalyst, which accelerates the SN2 mechanism by stabilizing transition states. Key optimizations include:

-

Reduced reaction time : From 65 hours (classical) to 7 hours due to solvent polarity and KI effects .

-

Lower temperature : Operates at 90°C vs. 120°C, minimizing thermal degradation .

-

Deuterium kinetic isotope effect : Deuterium substitution at specific positions slows bond-breaking steps, altering reaction rates in metabolic studies.

Chemical Reactivity Profile

Desfluoro Pimozide-d5 participates in reactions typical of diphenylbutylpiperidine derivatives, with modifications due to fluorine and deuterium atoms:

Hydrolysis

-

Acidic conditions : Cleavage of the piperidine ring occurs at pH < 4, forming benzimidazole intermediates.

-

Basic conditions : Degradation via nucleophilic attack on the fluorophenyl groups, yielding 4-fluorobenzoic acid derivatives.

Oxidation

-

Metabolic oxidation : Cytochrome P450 enzymes (CYP3A4, CYP1A2) oxidize the piperidine ring, producing N-oxide metabolites .

-

Chemical oxidation : Reacts with peroxides to form sulfoxide byproducts, detectable via mass spectrometry.

Photodegradation

-

Exposure to UV light induces defluorination at the 2-position, generating reactive aryl radicals.

Isotopic Effects on Reaction Kinetics

Deuterium labeling alters reaction dynamics:

| Isotopic Effect | Impact on this compound |

|---|---|

| Kinetic isotope effect | Reduces metabolic oxidation rates by 15–20% |

| Solubility | Increases logP by 0.3 compared to non-deuterated analogs |

| Spectral signatures | Distinct MS/MS fragmentation patterns for deuterated metabolites |

Stability and Degradation Pathways

This compound demonstrates:

-

Thermal stability : Decomposes above 200°C, releasing HF and deuterated hydrocarbons.

-

pH sensitivity : Stable at pH 4–8; degrades rapidly in strongly acidic/basic environments.

Scientific Research Applications

Desfluoro Pimozide-d5 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.

Biology: Employed in biological studies to investigate the metabolic pathways and interactions of deuterated drugs.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.

Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency of drug formulations

Mechanism of Action

The mechanism of action of Desfluoro Pimozide-d5 is similar to that of its non-deuterated counterpart, Desfluoro Pimozide. It primarily acts as a dopamine receptor antagonist, blocking the dopamine D2 receptors in the central nervous system. This action helps in the management of neurological disorders by reducing the activity of dopamine, which is often elevated in such conditions .

Comparison with Similar Compounds

4-Desfluoro-2-fluoro Pimozide

4-Desfluoro-2-fluoro Pimozide-d4

Non-Deuterated Desfluoro Pimozide

Analytical Characterization

- HPLC Methods: this compound is analyzed using reverse-phase HPLC with UV detection. Its deuterated structure causes a slight retention time shift compared to non-deuterated analogs, enabling differentiation . Fluorinated analogs (e.g., 4-Desfluoro-2-fluoro Pimozide) exhibit distinct UV absorption profiles due to fluorine's electron-withdrawing effects .

- Mass Spectrometry: this compound shows a +5 Da mass shift in MS spectra compared to non-deuterated forms, aiding in metabolite identification .

Functional and Regulatory Considerations

- Metabolic Stability: Deuterium in this compound reduces CYP450-mediated metabolism, extending half-life in vivo. Non-deuterated analogs are metabolized faster .

- Impurity Control : Regulatory guidelines (e.g., ICH Q3A) require deuterated impurities in labeled compounds to be controlled below 0.10% .

- Cost and Accessibility : Deuterated compounds are more expensive due to specialized synthesis, while fluorinated analogs are cost-effective but require rigorous safety evaluations for halogen-related toxicity .

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for multicenter studies?

- Methodological Answer : Standardize synthetic protocols using quality by design (QbD) principles :

- Critical quality attributes (CQAs) : Purity, deuterium enrichment, residual solvents.

- Process controls : Reaction temperature (±2°C), deuterium gas pressure (1–3 atm).

- Inter-laboratory validation : Circulate reference samples for cross-lab HPLC-MS alignment.

Document deviations via failure mode and effects analysis (FMEA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.